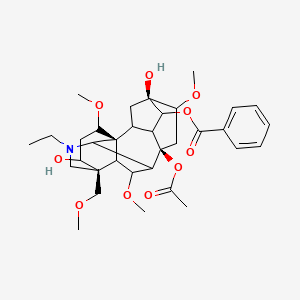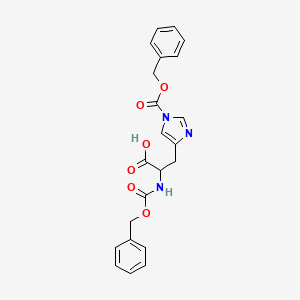![molecular formula C18H25F2NO3 B14784805 tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14784805.png)
tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 2,4-difluorophenylmethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the difluorophenyl group .
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl group provides structural stability and influences the compound’s overall conformation, affecting its biological activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A related compound with a hydroxyl group on the cyclohexyl ring.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Another derivative with an oxo group on the cyclohexyl ring.
Uniqueness:
- The presence of the difluorophenyl group in tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate distinguishes it from other similar compounds, providing unique chemical and biological properties.
- The combination of the tert-butyl, difluorophenyl, and cyclohexyl groups contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C18H25F2NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H25F2NO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22) |
InChI Key |
BLTIXLWYONJJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14784769.png)


![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)


![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)
